6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one introduction
6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one introduction
An In-Depth Technical Guide to 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one: A Key Intermediate in Modern Drug Discovery
Abstract
6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one is a strategically functionalized heterocyclic compound built upon the privileged 1-indanone scaffold. The presence of a nucleophilic amino group, a synthetically versatile bromine atom, and a reactive ketone moiety makes this molecule a highly valuable building block for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of its physicochemical properties, outlines a logical and detailed synthetic approach, discusses its potential applications in the synthesis of complex bioactive molecules, and covers essential safety and handling protocols. By exploring the causality behind experimental design and leveraging analogies to established pharmaceutical intermediates, this document serves as a technical resource for researchers aiming to incorporate this potent intermediate into their discovery programs.
The 1-Indanone Scaffold: A Foundation for Bioactivity
The 1-indanone core, a bicyclic structure consisting of a fused benzene and cyclopentanone ring, is a well-established "privileged scaffold" in medicinal chemistry. Its rigid conformation and ability to present substituents in a well-defined three-dimensional space allow for precise interactions with biological targets. Derivatives of 1-indanone have demonstrated a vast spectrum of pharmacological activities, including potent antiviral, anticancer, anti-inflammatory, and antibacterial properties.[1] Furthermore, they have been successfully developed into therapeutics for neurodegenerative conditions like Alzheimer's disease.[1]
6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one emerges as a particularly valuable derivative. The substituents are placed at key positions for synthetic diversification:
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The 6-amino group serves as a potent nucleophile or a handle for forming amides, sulfonamides, or diazonium salts for further derivatization.
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The 5-bromo substituent is ideally positioned for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.
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The 1-keto group offers a reactive site for condensation reactions, reductions to form the corresponding alcohol, or reductive aminations to build complexity in the five-membered ring.
This trifecta of functionality makes it an ideal starting point for constructing combinatorial libraries and exploring structure-activity relationships (SAR) in drug discovery campaigns.
Physicochemical and Structural Properties
The fundamental properties of 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one are summarized below. This data is critical for planning reactions, ensuring appropriate storage, and performing analytical characterization.
| Property | Value | Reference |
| CAS Number | 723760-71-2 | [2] |
| Molecular Formula | C₉H₈BrNO | [2] |
| Molecular Weight | 226.07 g/mol | [2] |
| SMILES | O=C1CCC2=C1C=C(N)C(Br)=C2 | [2] |
| Appearance | Typically an off-white to yellow solid | Inferred |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |
While detailed, publicly available spectroscopic data (¹H-NMR, ¹³C-NMR, MS, IR) for this specific isomer is limited, one can predict its characteristic signals based on its structure. For instance, the ¹H-NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons (often a broad singlet), and two multiplets in the aliphatic region corresponding to the diastereotopic methylene protons of the cyclopentanone ring. Researchers should obtain certificates of analysis from commercial suppliers or perform full characterization on synthesized material to confirm structural integrity.[2]
Synthesis and Reaction Chemistry
A robust and reproducible synthesis is paramount for the utility of any chemical building block. While specific literature protocols for 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one are not prevalent, a logical and high-yielding synthetic route can be designed based on established chemical principles.
Proposed Synthetic Workflow
The most direct and logical approach involves the regioselective bromination of the commercially available precursor, 6-amino-2,3-dihydro-1H-inden-1-one. The amino group is an ortho-, para-director, and its activating nature facilitates electrophilic aromatic substitution. The bromine will be directed to the position ortho to the amine, which is the C5 position.
Caption: Proposed synthetic workflow for 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one.
Detailed Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and characterization to ensure purity and identity.
Objective: To synthesize 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one from 6-amino-2,3-dihydro-1H-inden-1-one.
Materials:
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6-amino-2,3-dihydro-1H-inden-1-one (1.0 eq)
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N-Bromosuccinimide (NBS) (1.05 eq)
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Acetonitrile (MeCN), anhydrous
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Dichloromethane (DCM)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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TLC plates (silica gel 60 F₂₅₄)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-amino-2,3-dihydro-1H-inden-1-one (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).
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Causality: Anhydrous conditions are used to prevent side reactions with the reactive brominating agent, NBS.
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Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
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Causality: NBS is a mild and selective source of electrophilic bromine, minimizing the risk of over-bromination. The slow, cooled addition controls the exothermic reaction rate. A slight excess of NBS ensures full conversion of the starting material.
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Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is fully consumed.
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Trustworthiness: TLC provides a real-time, inexpensive method to validate reaction completion and identify the formation of a new, more polar product spot.
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Workup and Extraction: Once complete, quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume any remaining NBS. Dilute the mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃, water, and brine.
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Causality: The Na₂S₂O₃ quench is a critical safety and purity step. The subsequent washes remove inorganic byproducts and acidic/basic impurities.
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Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude material via flash column chromatography on silica gel, using a gradient elution (e.g., 10% to 50% Ethyl Acetate in Hexanes).
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Trustworthiness: Chromatography is essential to remove any unreacted starting material, succinimide byproduct, or potential regioisomers, yielding a highly pure product.
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Final Validation: Combine the pure fractions and concentrate to dryness. Characterize the final product by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Applications in Drug Discovery
The true value of 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one lies in its role as a versatile intermediate. Its utility is best understood by analogy to similar building blocks used in successful drug campaigns.
Analogy to Brimonidine Synthesis
The synthesis of Brimonidine, a widely used treatment for glaucoma and rosacea, relies on a key intermediate: 6-amino-5-bromoquinoxaline.[3][4] This related molecule shares the critical bromo-amino substitution pattern on an aromatic ring. In the synthesis of Brimonidine, the 6-amino-5-bromoquinoxaline is elaborated into the final active pharmaceutical ingredient (API).[3] This established industrial precedent underscores the synthetic power of the bromo-amino motif for constructing complex, nitrogen-containing heterocyclic drugs.[5] The 1-indanone core provides an alternative, and potentially more drug-like, scaffold for similar synthetic explorations.
Hypothetical Drug Discovery Workflow
The diagram below illustrates how 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one could be used in a typical kinase inhibitor discovery program.
Caption: A hypothetical workflow from building block to a biological hit.
In this workflow:
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Step A (Suzuki Coupling): The bromine at the C5 position is replaced with a diverse set of aryl or heteroaryl groups (R1) via palladium-catalyzed Suzuki coupling. This allows for probing interactions within a specific pocket of the target protein.
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Step B (Amidation): The amino group at C6 is acylated with various carboxylic acids to introduce another point of diversity (R2), which could act as a hydrogen bond donor/acceptor or provide solubility.
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Screening: The resulting library of compounds is then screened against a biological target, such as a protein kinase, to identify "hits" with desired inhibitory activity.
Safety, Handling, and Storage
As a functionalized aromatic amine and brominated compound, 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one requires careful handling. While specific toxicity data is not available, information from its non-brominated analog, 6-amino-2,3-dihydro-1H-inden-1-one, provides a strong basis for safety protocols.[6]
| Hazard Category | GHS Classification (Inferred) | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | Avoid ingestion, skin contact, and inhalation of dust. Use in a well-ventilated fume hood. |
| Skin/Eye Irritation | H315: Causes skin irritationH319: Causes serious eye irritation | Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses with side shields or goggles. |
| Respiratory | H335: May cause respiratory irritation | Handle as a fine powder only within a chemical fume hood to prevent aerosolization. |
Storage and Disposal:
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[2]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one represents more than just a chemical structure; it is a strategic tool for innovation in drug discovery. Its combination of a privileged indanone core with three distinct and synthetically tractable functional groups provides a robust platform for the rapid generation of novel and diverse molecular entities. By understanding its properties, employing logical synthetic strategies, and leveraging its reactivity, researchers can unlock its considerable potential to accelerate the development of next-generation therapeutics.
References
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Uyanik, C., et al. (2012). 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o833. Available at: [Link]
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Chavan, H. V., et al. (2018). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica, 10(1), 83-86. Available at: [Link]
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Advanced Biochemicals. (n.d.). 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one. abchemus.com. Retrieved January 28, 2026. Available at: [Link]
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Gomaa, M. A.-M., & Ali, M. A. (2020). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2020(3), M1146. Available at: [Link]
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PubChem. (n.d.). 5-Bromoquinoxalin-6-amine. National Center for Biotechnology Information. Retrieved January 28, 2026. Available at: [Link]
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SADOWSKA, B., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 440–464. Available at: [Link]
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Wang, H., et al. (2014). Mild synthesis of 6-amino-5-bromoquinoxaline. Advanced Materials Research, 936, 319-322. Available at: [Link]
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PubChem. (n.d.). Brimonidine. National Center for Biotechnology Information. Retrieved January 28, 2026. Available at: [Link]
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PubChem. (n.d.). 6-amino-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Retrieved January 28, 2026. Available at: [Link]
Sources
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. 723760-71-2|6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]
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- 5. 5-Bromoquinoxalin-6-amine | C8H6BrN3 | CID 14928442 - PubChem [pubchem.ncbi.nlm.nih.gov]
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